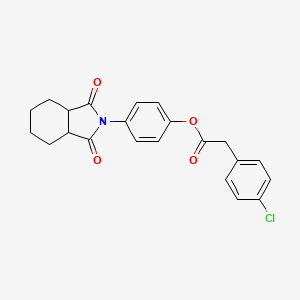
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate
Übersicht
Beschreibung
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C22H20ClNO4 and its molecular weight is 397.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.1080858 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Structures
The molecular and supramolecular structures of compounds related to 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate have been explored. For example, the molecular and supramolecular structures of 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate and its para isomer were studied, revealing insights into the torsion angles and twist of the acetoxy group relative to the benzene ring. These findings contribute to understanding the structural dynamics of such compounds (Trujillo-Ferrara et al., 2006).
Synthesis and Crystal Structures
The synthesis and crystal structures of related compounds have been extensively studied. For instance, chalcone derivatives including 2E)-1-(4-fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one were synthesized, highlighting the dihedral angle between terminal rings and intra-molecular hydrogen bonding. Such studies provide valuable information on the synthesis process and structural properties of similar compounds (Salian et al., 2018).
Phototransformation Studies
Research on the phototransformation of dichlorophen, a related compound, in the aqueous phase has been conducted. This includes the formation of various products under different conditions, contributing to the understanding of the behavior of similar compounds under photolysis (Mansfield & Richard, 1996).
Novel Water Soluble Derivatives
Innovative water-soluble derivatives of similar compounds have been synthesized for potential applications. For example, a water-soluble phthalimide derivative of acetaminophen was developed, demonstrating the feasibility of creating water-soluble forms of related compounds, which could have various applications (Reddy et al., 2013).
Advanced Oxidation Processes
Studies have been conducted on advanced oxidation processes using related compounds. For example, the degradation of 2,4-dichlorophenoxyacetic acid via Fe3+/H2O2 and Fe3+/H2O2/UV processes was analyzed, providing insights into the degradation pathways of similar compounds in wastewater treatment (Sun & Pignatello, 1993).
Eigenschaften
IUPAC Name |
[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4/c23-15-7-5-14(6-8-15)13-20(25)28-17-11-9-16(10-12-17)24-21(26)18-3-1-2-4-19(18)22(24)27/h5-12,18-19H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVBHWLSDSIQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B4059362.png)
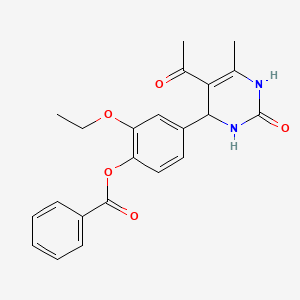
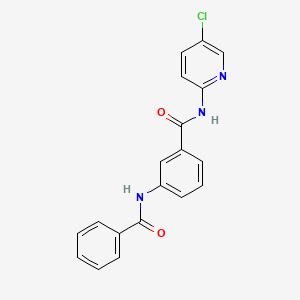
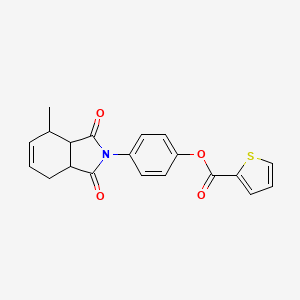
![5-(3,5-dichloro-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4059403.png)
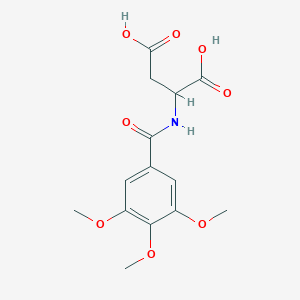

![3,3'-[(2-methoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059418.png)
![2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4059425.png)
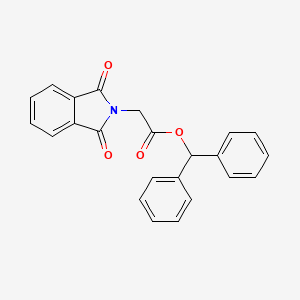
![4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059434.png)
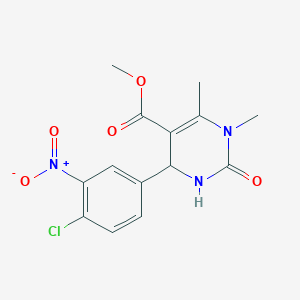
![4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059448.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B4059451.png)
